2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)-
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Overview
Description
2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- is a chemical compound with a complex structure that includes a pyrrolidinone ring and a nitrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzo[b]thiophene intermediate, which is then reacted with a suitable amine to introduce the amino group. The final step involves the formation of the pyrrolidinone ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- involves its interaction with specific molecular targets. The nitrobenzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.
Nitrobenzo[b]thiophene: A related compound with a similar aromatic structure.
Uniqueness
2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- is unique due to its combination of a pyrrolidinone ring and a nitrobenzo[b]thiophene moiety
Properties
CAS No. |
128554-86-9 |
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Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[3-[(2-nitro-1-benzothiophen-3-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H17N3O3S/c19-13-7-3-9-17(13)10-4-8-16-14-11-5-1-2-6-12(11)22-15(14)18(20)21/h1-2,5-6,16H,3-4,7-10H2 |
InChI Key |
PYCSBKQLVUIIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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